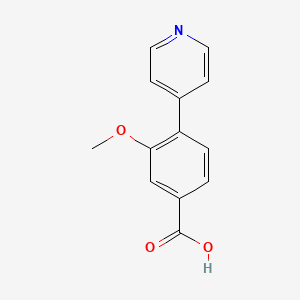
3-Methoxy-4-(pyridin-4-yl)benzoic acid
Cat. No. B3104525
M. Wt: 229.23 g/mol
InChI Key: VIYYMOZLZAUXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05358948
Procedure details


Intermediate 38 (1.06 g), 4-pyridinylboronic acid (486 mg), DME (25 ml), 2N sodium carbonate (10 ml) and tetrakis(triphenylphosphine) palladium (0) (70 mg), were heated to reflux for 18 h under nitrogen. After allowing to cool to room temperature, water (50 ml) was added and the mixture was washed with ethyl acetate (2×50 ml). The aqueous phase was neutralised with 2N hydrochloric acid, and then concentrated in vacuo onto silica (Merck 9385). Purification by FCC eluting with ethyl acetate:hexane:acetic acid (750:240:10) gave a pale orange solid which was triturated in ether and dried under high vacuum to give the title compound as a pale orange solid (370 mg) m.p. 239°-241° C.
[Compound]
Name
Intermediate 38
Quantity
1.06 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.CO[CH2:12][CH2:13][O:14][CH3:15].[C:16](=[O:19])([O-])[O-:17].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH3:15][O:14][C:13]1[CH:12]=[C:2]([CH:3]=[CH:4][C:5]=1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[C:16]([OH:17])=[O:19] |f:2.3.4,5.6.7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
Intermediate 38
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
486 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 18 h under nitrogen
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with ethyl acetate (2×50 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo onto silica (Merck 9385)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by FCC
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate:hexane:acetic acid (750:240:10)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a pale orange solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated in ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 370 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
